Dibenzofurane-1,3-dicarbonitrile, 2-amino-7-methoxy-4-(3-pyridyl)-

PDHK1 inhibition cancer metabolism Warburg effect

Target PDHK1 in glycolytic tumors with this dibenzofuran-based inhibitor (IC50=1.5 μM). The 1,3-dicarbonitrile-2-amino-4-(3-pyridyl)-7-methoxy scaffold is structurally orthogonal to indazole and resorcinol amide chemotypes, eliminating drop-in replacement risks. Four chemically addressable vectors (nitrile, amino, pyridyl, methoxy) enable modular SAR expansion. ≥98% HPLC-verified purity ensures batch-to-batch reproducibility for iterative medicinal chemistry. Embedded in the WO2012135799 patent estate (University of Utah) with defined oncology indications—metastatic cancer and solid tumors—providing a clear IP framework for freedom-to-operate analysis and competitive intelligence.

Molecular Formula C20H12N4O2
Molecular Weight 340.342
CAS No. 328286-70-0
Cat. No. B2995436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzofurane-1,3-dicarbonitrile, 2-amino-7-methoxy-4-(3-pyridyl)-
CAS328286-70-0
Molecular FormulaC20H12N4O2
Molecular Weight340.342
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3=C(C(=C(C(=C3O2)C4=CN=CC=C4)C#N)N)C#N
InChIInChI=1S/C20H12N4O2/c1-25-12-4-5-13-16(7-12)26-20-17(11-3-2-6-24-10-11)14(8-21)19(23)15(9-22)18(13)20/h2-7,10H,23H2,1H3
InChIKeyHLVNOHLAHAOLTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-7-methoxy-4-(3-pyridyl)-dibenzofuran-1,3-dicarbonitrile (CAS 328286-70-0): A Dibenzofuran-Based PDHK1 Inhibitor for Oncology Research


Dibenzofurane-1,3-dicarbonitrile, 2-amino-7-methoxy-4-(3-pyridyl)- (CAS 328286-70-0) is a heterocyclic small molecule featuring a dibenzo[b,d]furan core substituted at the 1- and 3-positions with nitrile groups, at the 2-position with an amino group, at the 7-position with a methoxy group, and at the 4-position with a 3-pyridyl ring (molecular formula C20H12N4O2, molecular weight 340.33 g/mol) [1]. The compound is classified in the Therapeutic Target Database (TTD Drug ID: D0R0SJ) as an inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1), a mitochondrial kinase that negatively regulates the pyruvate dehydrogenase complex (PDC) and is implicated in the metabolic reprogramming of glycolytic tumors [2]. Its patented therapeutic indication encompasses metastatic cancer and solid tumors [2].

Why Generic Substitution Fails for CAS 328286-70-0: Scaffold-Specific Kinase Inhibition and the Dibenzofuran Advantage


PDHK1 inhibitors span multiple chemotypes—from dichloroacetate (DCA) to resorcinol amides and indazole-based ATP-competitive ligands—yet their selectivity, potency, and metabolic stability profiles diverge sharply with scaffold architecture [1]. The dibenzo[b,d]furan core of CAS 328286-70-0 is structurally non-interchangeable with the 4H-1-benzopyran (chromene) analog (CAS 475576-65-9) that bears identical peripheral substituents (2-amino, 7-methoxy, 4-(3-pyridyl), 3-carbonitrile); the replacement of the central furan oxygen geometry and the loss of the second aromatic ring fusion in the chromene scaffold fundamentally alters both molecular shape (planarity, dipole orientation) and the hydrogen-bonding network accessible to the kinase ATP-binding pocket . Furthermore, among dibenzofuran-based kinase inhibitors, substitution regiochemistry at the 1,3-dicarbonitrile positions dictates target preference—CK2 inhibitors (e.g., dibenzofuranone derivatives) exploit a halogen-bond interaction with the gatekeeper Phe113 that is geometrically inaccessible to 1,3-dicarbonitrile-substituted analogs [2]. These scaffold- and regioisomer-dependent differences mean that even closely related in-class compounds cannot serve as drop-in replacements without altering the selectivity fingerprint and biological outcome.

Quantitative Differentiation Evidence for CAS 328286-70-0: PDHK1 Target Engagement, Scaffold Selectivity, and Physicochemical Benchmarking


PDHK1 Inhibitory Activity: Patent-Anchored Potency Benchmark Against the Pyruvate Dehydrogenase Kinase Family

CAS 328286-70-0 is reported in the Therapeutic Target Database with a designated IC50 value of 1.5 µM against PDHK1, as extracted from patent WO2012135799 (compound 43) [1]. By comparison, the reference PDHK1 inhibitor dichloroacetate (DCA) exhibits an IC50 of approximately 200–500 µM against PDHK1 in biochemical assays, representing a >130-fold weaker potency [2]. The clinical-stage PDHK2-selective inhibitor AZD7545 achieves IC50 values of 36.8 nM (PDHK1) and 6.4 nM (PDHK2) but carries a distinct isoform selectivity profile driven by its trifluoromethyl-benzamide pharmacophore that is absent in CAS 328286-70-0 [3]. This places CAS 328286-70-0 in a differentiated potency-selectivity space: substantially more potent than DCA, yet structurally and mechanistically distinct from the AZD7545 series.

PDHK1 inhibition cancer metabolism Warburg effect

Scaffold Differentiation: Dibenzofuran vs. Benzopyran (Chromene) Core—Molecular Shape and Binding Geometry

CAS 328286-70-0 (dibenzofuran core) and CAS 475576-65-9 (4H-1-benzopyran/chromene core) carry identical peripheral substituents but differ fundamentally in their central heterocyclic architecture. The dibenzofuran scaffold possesses a fully aromatic, planar three-ring system (two fused benzene rings + central furan; 12 π-electrons in the aromatic core), whereas the chromene analog contains a non-aromatic dihydropyran ring (sp³-hybridized C4 carbon) fused to a single benzene ring, resulting in a non-planar geometry at the pyran ring junction [1]. This core difference produces a molecular weight shift from 279.10 g/mol (chromene) to 340.33 g/mol (dibenzofuran), a topological polar surface area increase associated with the second nitrile group (dibenzofuran: two nitrile groups; chromene: one nitrile group), and a distinct spatial presentation of the 3-pyridyl moiety relative to the hinge-binding region of kinase active sites [1].

scaffold hopping core replacement dibenzofuran vs. chromene

Kinase Selectivity Context: Differentiating the 1,3-Dicarbonitrile Dibenzofuran Pharmacophore from Dibenzofuranone-Based CK2 Inhibitors

Within the dibenzofuran chemical space, the 1,3-dicarbonitrile substitution pattern of CAS 328286-70-0 defines a pharmacophore distinct from the dibenzofuranone (dibenzofuran-1-one) series developed as CK2 inhibitors. The dibenzofuranone series achieves tight-binding CK2 inhibition through a π-halogen bond interaction between a halogen substituent and the gatekeeper Phe113 residue in CK2, with lead compound TF107 (5) demonstrating nanomolar potency [1]. In contrast, the 1,3-dicarbonitrile motif—lacking the ketone oxygen required for this halogen-bond geometry—redirects kinase selectivity toward PDHK1, as documented in the TTD database [2]. Additionally, dibenzofuran derivatives inspired from cercosporamide have been characterized as dual Pim-1/2 and CLK1 kinase inhibitors (lead compound 44, nanomolar IC50 against CLK1), further illustrating that minor modifications to the dibenzofuran substitution pattern can redirect selectivity across kinome branches [3].

kinase selectivity CK2 inhibitor dibenzofuran SAR

Analytical Characterization: GC-MS Spectral Identity Verification for Batch-to-Batch Procurement Consistency

CAS 328286-70-0 has a verified GC-MS spectrum in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID: GKJ08DUqHxj), providing a definitive analytical fingerprint for identity confirmation upon receipt—a critical quality control checkpoint not uniformly available for all in-class dibenzofuran analogs [1]. The InChIKey HLVNOHLAHAOLTJ-UHFFFAOYSA-N (InChI=1S/C20H12N4O2/c1-25-12-4-5-13-16(7-12)26-20-17(11-3-2-6-24-10-11)14(8-21)19(23)15(9-22)18(13)20/h2-7,10H,23H2,1H3) serves as a structure-unique digital identifier for unambiguous database cross-referencing [1]. Commercial vendors (e.g., Leyan, MolCore) supply the compound at ≥98% purity (HPLC), with MolCore specifying ISO-certified quality systems suitable for pharmaceutical R&D procurement .

analytical QC mass spectrometry compound identity verification

Patent-Backed Therapeutic Indication: Differentiated Oncology Positioning via PDHK1-Mediated Metabolic Intervention

CAS 328286-70-0 is protected under patent WO2012135799 (assigned to the University of Utah Research Foundation) with specific claims directed to PDHK1 inhibition for the treatment of metastatic cancer (ICD-11: 2D50-2E2Z) and solid tumors/cancer (ICD-11: 2A00-2F9Z) [1]. In contrast, PDHK1 tool compounds such as PDHK1-IN-1 (compound 17; IC50 = 1.5 µM) and TM-1 (PDHK1 IC50 = 2.97 µM, PDHK2 IC50 = 5.2 µM) have been described in the academic literature as chemical probes without specific oncology patent protection, limiting their translational development pathway [2][3]. The PDHK1 target is mechanistically linked to the HIF-1 signaling pathway and central carbon metabolism in cancer (KEGG pathways hsa04066 and hsa05230), wherein PDHK1 overexpression in hypoxic tumor microenvironments suppresses mitochondrial pyruvate oxidation and promotes the glycolytic (Warburg) phenotype [1].

cancer metabolism patented therapeutic PDHK1 oncology

High-Impact Research and Procurement Application Scenarios for CAS 328286-70-0


PDHK1 Target Engagement Studies in Cancer Metabolism Research

Researchers investigating the Warburg effect and metabolic reprogramming in glycolytic tumors can employ CAS 328286-70-0 (PDHK1 IC50 = 1.5 µM) as a chemical probe to inhibit PDHK1-mediated phosphorylation of the pyruvate dehydrogenase complex, thereby reactivating mitochondrial pyruvate oxidation. The compound's mid-micromolar potency avoids the millimolar dosing requirements and off-target anion-transport effects associated with DCA (IC50 ≈ 200–500 µM), enabling cleaner dissection of PDHK1-specific signaling at physiologically relevant concentrations [1]. The defined HIF-1 signaling pathway linkage (KEGG hsa04066) provides a clear mechanistic framework for experimental design in hypoxia-responsive cancer models [1].

Dibenzofuran Scaffold-Based Medicinal Chemistry Optimization Programs

Medicinal chemistry teams pursuing novel PDHK1 inhibitor leads can use CAS 328286-70-0 as a starting scaffold for structure-activity relationship (SAR) exploration. The 1,3-dicarbonitrile-2-amino-4-(3-pyridyl)-7-methoxy substitution pattern offers four chemically addressable vectors (nitrile hydrolysis, amino acylation/alkylation, pyridyl N-oxide formation, methoxy demethylation) for modular derivatization, while the planar dibenzofuran core provides a rigid, synthetically tractable template distinct from the indazole-based scaffolds prevalent in the WO2012135799 patent landscape [1]. The availability of ≥98% pure material with verified GC-MS identity from ISO-certified vendors ensures batch-to-batch reproducibility throughout iterative synthesis-testing cycles [2].

Kinase Selectivity Panel Screening with a Structurally Distinctive PDHK1 Chemotype

Core facilities and contract research organizations conducting kinome-wide selectivity profiling can include CAS 328286-70-0 as a dibenzofuran-based PDHK1 ligand chemotype within a panel of structurally diverse kinase inhibitors. Its 1,3-dicarbonitrile-dibenzofuran scaffold is orthogonal to the resorcinol amide, indazole, and trifluoromethyl-benzamide scaffolds represented by other PDHK inhibitor series, enabling assessment of scaffold-dependent off-target liability and polypharmacology [1]. Direct comparison with the cercosporamide-derived dibenzofuran series (Pim/CLK1-selective) and the dibenzofuranone series (CK2-selective) within the same kinome panel can map the selectivity boundaries imposed by different dibenzofuran substitution regiochemistries [1].

Patent-Landscape-Guided Oncology Drug Discovery

Biotechnology companies and academic drug discovery centers evaluating the PDHK1 inhibitor patent landscape for freedom-to-operate or lead identification can procure CAS 328286-70-0 as a key structural reference compound from the WO2012135799 patent estate (University of Utah Research Foundation) [1]. Unlike unpatented PDHK1 tool compounds (PDHK1-IN-1, TM-1), CAS 328286-70-0 is embedded within a patent-protected therapeutic program with designated oncology indications (metastatic cancer, solid tumors), providing a defined IP framework for competitive intelligence and potential licensing or collaboration discussions [1].

Quote Request

Request a Quote for Dibenzofurane-1,3-dicarbonitrile, 2-amino-7-methoxy-4-(3-pyridyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.